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Abstract

1,3-Diethyl 2-oxopropanedioate, commonly known as diethyl mesoxalate or diethyl
oxomalonate, is a vicinal tricarbonyl compound of significant interest in organic synthesis. Its
highly electrophilic central carbonyl group, flanked by two ester functionalities, imparts unique
reactivity, making it a versatile building block for a wide array of complex molecules. This
technical guide provides a comprehensive overview of the discovery, chemical properties, and
key synthetic methodologies for 1,3-diethyl 2-oxopropanedioate. Detailed experimental
protocols for prominent synthetic routes are presented, alongside a comparative analysis of
their advantages and limitations. This document is intended to serve as a valuable resource for
researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug
development.

Introduction

1,3-Diethyl 2-oxopropanedioate (CAS No. 609-09-6) is the diethyl ester of mesoxalic acid
(ketomalonic acid), the simplest of the a-ketodicarboxylic acids.[1] Its structure is characterized
by a central ketone flanked by two ethyl ester groups, resulting in a highly reactive electrophile.
This reactivity has been harnessed in a variety of chemical transformations, including Diels-
Alder reactions, cycloadditions, ene reactions, and aldol additions.[1] The compound was first
synthesized in a pure form in 1892 by Richard Anschiitz and his colleagues.[1] This guide will
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detail the seminal discovery and explore the evolution of its synthesis to more modern, efficient,
and scalable methods.

Physicochemical Properties

1,3-Diethyl 2-oxopropanedioate is a clear, colorless to yellow liquid.[1] Upon exposure to
humid air, it readily reacts with water to form a crystalline dihydrate, diethyl dihydroxymalonate.
[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-Diethyl 2-Oxopropanedioate

Property Value Reference
IUPAC Name Diethyl 2-oxopropanedioate [1]
Synonyms Diethyl mesoxalate, Diethyl o
ketomalonate
CAS Number 609-09-6 [1]
Molecular Formula C7H100s [1]
Molecular Weight 174.15 g/mol [1]
Appearance Clear colorless to yellow liquid [1]
Density 1.142 g/cm3 [1]

N ) 208-210 °C (at 760 mmHg);
Boiling Point [1]
96-97 °C (at 12 mmHg)

Melting Point -30 °C [1]

Highly soluble in water,

Solubility ethanol, diethyl ether, [1]
chloroform
Refractive Index 1.425 (at 20 °C)

Synthetic Methodologies
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Several synthetic routes to 1,3-diethyl 2-oxopropanedioate have been developed since its

initial discovery. These methods primarily involve the oxidation of diethyl malonate or its

derivatives. A comparison of the most prominent methods is provided in Table 2.

Table 2: Comparison of Key Synthetic Routes to 1,3-Diethyl 2-Oxopropanedioate

Synthetic Starting Key Reported Disadvanta
. ] Advantages
Method Material Reagents Yield ges
Anschutz Barium o Multi-step,
, _ Historical _
Synthesis Alloxan hydroxide, Not reported o potentially
significance L
(1892) Ethanol, HCI low yielding
. Use of highly
o ] ) Sodium ) )
Oxidation via  Diethyl . ) 74-90% High crude toxic and
) ] nitrite, Acetic ] )
Nitrosation malonate ) (crude) yield corrosive
acid, N204
N204
Requires
Ozone, specialized
Diethyl Dichlorometh Neutral ozone
Ozonolysis ethylidenemal ane, ~62% reaction generator,
onate Triphenylpho conditions potential
sphine hazards of
ozonides
Sodium ) Sodium High yield, Requires
_ Diethyl ] .
Chlorite chlorite up to 97% uses a simple  careful pH
o malonate
Oxidation (NaClO2) precursor control

Historical Synthesis: The Anschiitz Method (1892)

The first reported synthesis of pure 1,3-diethyl 2-oxopropanedioate was achieved by Richard

Anschuitz.[1] The process involved the decomposition of the barium salt of alloxan to yield

oxomalonic acid. This was followed by a Fischer esterification using ethanol and hydrogen

chloride as a catalyst to produce the desired diethyl ester.[1] While of great historical

importance, this method is rarely used today due to the multi-step nature and the availability of

more direct routes.
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Ba(OH)2 Barium Salt of Alloxan Decomposition Oxomalonic Acid Ethanol, HC 1,3-Diethyl 2-Oxopropanedioate)
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Caption: The historical synthesis pathway developed by Anschiitz.

Synthesis by Ozonolysis

A modern and relatively clean method for preparing 1,3-diethyl 2-oxopropanedioate involves
the ozonolysis of diethyl ethylidenemalonate. This method offers the advantage of proceeding

under neutral conditions. The overall yield from the readily available diethyl malonate is in the

range of 45-50%.

Acetaldehyde,
Acetic Anhydride

1. Os, CH2Clz, -78 °C

1,3-Diethyl Z-Oxopropanedioatej

Ozonide Intermediate

Diethyl Malonate

Diethyl Ethylidenemalonate

Click to download full resolution via product page
Caption: Ozonolysis workflow for the synthesis of 1,3-diethyl 2-oxopropanedioate.

» Preparation of Diethyl Ethylidenemalonate: In a flask equipped with a reflux condenser,
combine diethyl malonate (1.0 eq), acetaldehyde (1.5 eq), and acetic anhydride (1.5 eq).
Heat the mixture to reflux for 4-6 hours. After cooling, distill the mixture under reduced
pressure to isolate diethyl ethylidenemalonate (b.p. 102-106 °C at 10 mmHg). Yields are
typically in the range of 68-86%.

o Ozonolysis: Dissolve diethyl ethylidenemalonate (1.0 eq) in dry dichloromethane and cool
the solution to -78 °C (a dry ice/acetone bath). Bubble ozone through the solution until a
persistent blue color indicates the presence of excess ozone.

e Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add
triphenylphosphine (1.1 eq) portion-wise to the cold solution to reduce the ozonide. Allow the
reaction mixture to warm to room temperature.
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 Purification: Concentrate the reaction mixture under reduced pressure. The desired product,
1,3-diethyl 2-oxopropanedioate, can be purified by distillation from phosphorus pentoxide.
This final distillation step is crucial for removing any water and triphenylphosphine oxide. The
product is collected as a greenish-yellow oil.

Synthesis by Oxidation of Diethyl Malonate

Direct oxidation of diethyl malonate is another common approach. Various oxidizing agents
have been employed, with sodium chlorite being a particularly efficient and high-yielding option.

Azeotropic distillation

Diethyl Malonate NaClOz, pH 4.4 =(Diethyl Mesoxalate Hydrate) with Toluene =(1,3-Diethyl 2-Oxopropanedioate)

Click to download full resolution via product page
Caption: Synthesis via sodium chlorite oxidation of diethyl malonate.

o Reaction Setup: Suspend diethyl malonate (1.0 eq) in an aqueous solution. Adjust the pH to
approximately 4.4 using a suitable buffer.

o Oxidation: Add an aqueous solution of sodium chlorite (NaClOz, ~1.5 eq) dropwise to the
stirred suspension while maintaining the temperature and pH. The reaction progress can be
monitored by TLC or GC.

e Workup: Upon completion, quench any residual oxidant with a reducing agent such as
sodium sulfite. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl
acetate).

o Dehydration and Purification: The initial product is often the hydrate, diethyl
dihydroxymalonate. To obtain the anhydrous form, the crude product is dissolved in toluene
and subjected to azeotropic distillation to remove water. After the removal of toluene under
reduced pressure, the final product, 1,3-diethyl 2-oxopropanedioate, is obtained in high
purity (up to 97% vyield).

Applications in Synthesis
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The high electrophilicity of the central carbonyl group in 1,3-diethyl 2-oxopropanedioate
makes it a powerful tool in organic synthesis. It readily undergoes nucleophilic attack and
participates in various cycloaddition reactions. For instance, it can react with Grignard
reagents, serve as a dienophile in Diels-Alder reactions, and undergo ene reactions with
alkenes.[1] These reactions provide access to a diverse range of polyfunctionalized molecules
that are valuable intermediates in the synthesis of pharmaceuticals and other complex organic
targets.

Conclusion

Since its discovery by Richard Anschiitz in 1892, 1,3-diethyl 2-oxopropanedioate has
become an important reagent in the synthetic organic chemist's toolbox. While the original
synthesis from alloxan is of historical note, modern methods such as the ozonolysis of diethyl
ethylidenemalonate and the direct oxidation of diethyl malonate with sodium chlorite offer more
practical and higher-yielding routes to this versatile compound. The detailed protocols and
comparative data presented in this guide are intended to assist researchers in the selection
and execution of the most suitable synthetic strategy for their specific needs, thereby facilitating
further exploration of the rich chemistry of this unique tricarbonyl compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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